Atilmotin

Gastroenterology Pharmacology Receptor Binding

Atilmotin is a synthetic peptide motilin receptor agonist with a short half-life (<10 min) and high potency (pKd 8.94), distinct from small-molecule agonists. It enables time-limited, controlled interventions in upper GI motility, GERD, and receptor signaling studies. Procure this high-purity research compound for precise, reproducible experimental outcomes.

Molecular Formula C86H134N20O19
Molecular Weight 1752.1 g/mol
CAS No. 533927-56-9
Cat. No. B605670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtilmotin
CAS533927-56-9
SynonymsAtilmotin
Molecular FormulaC86H134N20O19
Molecular Weight1752.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)[O-])C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)[N+](C)(C)C
InChIInChI=1S/C86H134N20O19/c1-13-51(8)71(103-81(121)65-30-23-41-105(65)85(125)70(50(6)7)102-82(122)66(106(10,11)12)46-54-26-18-15-19-27-54)83(123)101-64(44-53-24-16-14-17-25-53)80(120)104-72(52(9)107)84(124)100-63(45-55-31-33-56(108)34-32-55)74(114)93-47-68(110)94-59(36-38-69(111)112)76(116)99-62(43-49(4)5)79(119)97-60(35-37-67(88)109)77(117)96-58(29-22-40-92-86(90)91)75(115)98-61(42-48(2)3)78(118)95-57(73(89)113)28-20-21-39-87/h14-19,24-27,31-34,48-52,57-66,70-72,107H,13,20-23,28-30,35-47,87H2,1-12H3,(H21-,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124)/t51-,52+,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1
InChIKeyDUQRILZXKXSRIY-RUBJUKRASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atilmotin (OHM 11638, BAX-ACC 1638) CAS 533927-56-9: Peptide Motilin Receptor Agonist and Clinical-Stage Prokinetic for Gastrointestinal Motility Research


Atilmotin (OHM 11638, BAX-ACC 1638) is a synthetic 14-amino acid peptide analogue of the (1-14) fragment of porcine motilin [1]. It functions as a potent and selective agonist of the motilin receptor (MLNR) with a pKd of 8.94, and has been clinically evaluated as an intravenous prokinetic agent for stimulating upper gastrointestinal motility, specifically accelerating gastric emptying [2][3].

Why Atilmotin (OHM 11638) Cannot Be Functionally Replaced by Generic Motilin Agonists Like Erythromycin or Camicinal


Motilin receptor agonists exhibit profound functional divergence that precludes generic substitution. Atilmotin is a peptide-based agonist with a short circulating half-life (<10 min) and potent, transient activity localized to the upper GI tract, whereas small-molecule agonists like camicinal (GSK962040) demonstrate prolonged facilitation of cholinergic activity and oral bioavailability [1][2]. Erythromycin, a macrolide antibiotic with off-target motilin activity, carries significant risks of QT prolongation, antibiotic resistance, and tachyphylaxis [3]. These differences in molecular structure, pharmacokinetic profile, and safety liabilities necessitate compound-specific selection for research applications or clinical development, as in vitro potency (pKd/pEC50) alone fails to predict in vivo functional outcomes or tolerability [4].

Atilmotin vs. Erythromycin and Camicinal: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


Receptor Binding Affinity: Atilmotin (pKd 8.94) vs. Erythromycin (pKd 5.47–7.29)

Atilmotin binds to the human motilin receptor with a pKd of 8.94 [1]. In contrast, erythromycin-A displays markedly lower affinity across species, with pKd values ranging from 5.47 ± 0.23 in cat duodenal receptors to 7.29 in rabbit cerebellar receptors [2][3]. This difference translates to a >10-fold higher affinity for Atilmotin, suggesting a lower effective dose and potentially fewer off-target interactions when used as a pharmacological probe or therapeutic candidate.

Gastroenterology Pharmacology Receptor Binding

Clinical Gastric Emptying Acceleration: Atilmotin vs. Placebo in Healthy Humans

In a randomized, double-blind, placebo-controlled scintigraphy study in healthy subjects, intravenous Atilmotin (6, 30, 60 μg) significantly accelerated gastric emptying (GE) of both solids and liquids at 30 minutes post-dose (P < 0.01 for both) [1]. The study reported no significant adverse clinical events at the tested doses. This provides direct, quantitative evidence of its prokinetic efficacy in humans, distinguishing it from placebo and providing a benchmark for comparison with other motilin agonists.

Gastroenterology Clinical Pharmacology Gastric Emptying

Lower Esophageal Sphincter (LES) Pressure Augmentation: Atilmotin vs. Placebo

Atilmotin dose-dependently increased lower esophageal sphincter (LES) pressure in healthy volunteers. Following a 30 μg intravenous bolus, LES pressure rose from a baseline of 24 ± 2 mmHg (post-placebo) to 34 ± 4 mmHg (P = 0.007) [1]. This effect was observed at all doses tested (6, 30, 60, 150 μg). This functional outcome is a key differentiator for potential applications in conditions like gastroesophageal reflux disease (GERD), where increasing LES tone is therapeutically desirable.

Gastroenterology Esophageal Motility GERD

Pharmacokinetic Half-Life: Atilmotin vs. Camicinal

Atilmotin exhibits an exceptionally short circulating half-life (t1/2 < 10 min) following intravenous administration [1]. This contrasts sharply with the small-molecule agonist camicinal (GSK962040), which demonstrates a much longer half-life (T1/2 ≈ 46.9 min) and oral bioavailability (Fpo ≈ 48%) [2]. The rapid clearance of Atilmotin necessitates intravenous dosing and may offer advantages in situations requiring acute, tightly controlled prokinetic action with minimal systemic exposure.

Pharmacokinetics Drug Development Prokinetic Agents

Optimal Use Cases for Atilmotin (OHM 11638) in Academic, Clinical, and Pharmaceutical Research


Human Gastric Emptying and Motility Studies Requiring a Potent, Short-Acting Peptide Agonist

Based on its demonstrated acceleration of gastric emptying for both solids and liquids (P < 0.01) in human clinical trials [1], Atilmotin is ideally suited for controlled studies investigating the role of motilin in upper GI physiology. Its rapid clearance (t1/2 < 10 min) allows for precise, time-limited interventions in crossover or dose-response experimental designs.

In Vivo Models of Esophageal Function and Lower Esophageal Sphincter (LES) Tone

The quantitative increase in LES pressure (from 24 ± 2 mmHg to 34 ± 4 mmHg, P = 0.007) following Atilmotin administration [2] supports its use in research focused on gastroesophageal reflux disease (GERD) pathophysiology and potential therapeutic interventions targeting sphincter augmentation.

Pharmacological Tool for Probing Motilin Receptor Signaling and Desensitization Kinetics

Atilmotin's high affinity for the motilin receptor (pKd = 8.94) [3] and its distinct peptide structure make it a valuable comparator to small-molecule agonists (e.g., camicinal, erythromycin) in studies examining ligand-dependent signaling bias, receptor trafficking, and desensitization mechanisms [4].

Clinical Development Programs Targeting Post-Operative Ileus or Gastroparesis Requiring Intravenous Prokinetic Therapy

The clinical data demonstrating significant acceleration of gastric emptying in humans, combined with a short half-life and a favorable safety profile at tested doses [1], positions Atilmotin as a potential intravenous prokinetic candidate for hospitalized patients with acute gastric motility impairment.

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